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[(4-Bromophenyl)methyl](2-ethoxyethyl)amine
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Overview
Description
(4-Bromophenyl)methylamine is an organic compound with the molecular formula C11H16BrNO. This compound is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to an ethoxyethylamine moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine typically involves the reaction of 4-bromobenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Bromophenyl)methylamine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the original compound.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
(4-Bromophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethoxyethylamine moiety can form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
(4-Bromophenyl)methylamine can be compared with other similar compounds such as:
[(4-Bromophenyl)methyl]amine: Lacks the ethoxyethyl group, making it less versatile in certain reactions.
(4-Chlorophenyl)methylamine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interaction with biological targets.
(4-Bromophenyl)methylamine: Contains a methoxyethyl group instead of ethoxyethyl, which can influence its solubility and reactivity.
The unique combination of the bromophenyl and ethoxyethylamine groups in (4-Bromophenyl)methylamine provides it with distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
(4-Bromophenyl)methylamine is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound (4-Bromophenyl)methylamine is characterized by a brominated phenyl group attached to a methyl group, which is further linked to a 2-ethoxyethylamine moiety. Its molecular formula is C13H18BrN, and it has a molecular weight of approximately 267.19 g/mol. The presence of the bromine atom and the ethoxyethyl group is significant as they may influence the compound's reactivity and biological interactions.
The biological activity of (4-Bromophenyl)methylamine can be attributed to its ability to interact with various biological targets, including receptors and enzymes. The bromine substituent can enhance binding affinity to certain targets, while the ethoxyethyl group may affect solubility and bioavailability.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter levels in the brain.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or depression.
Biological Activity
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that brominated phenyl compounds can induce apoptosis in cancer cell lines by targeting antiapoptotic proteins such as Bcl-2 . For instance, related compounds have demonstrated cytotoxic effects against non-small-cell lung carcinoma cell lines.
- Antimicrobial Effects : Some analogs of bromophenyl compounds have displayed antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating infections.
- Antidepressant Effects : Certain derivatives have been investigated for their ability to modulate neurotransmitter levels, showing promise as antidepressants.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of (4-Bromophenyl)methylamine. Variations in the substituents on the phenyl ring or modifications to the ethoxyethyl group can significantly impact the compound's efficacy and selectivity.
Compound Variation | Biological Activity | Notes |
---|---|---|
Bromine vs. Chlorine | Different binding affinities | Bromine often increases lipophilicity and receptor binding |
Ethoxy vs. Methoxy | Affects solubility | Ethoxy groups generally improve solubility compared to methoxy |
Case Studies
- Cytotoxicity Assays : In vitro studies using Jurkat cells (a type of T-cell leukemia) indicated that (4-Bromophenyl)methylamine analogs could effectively sensitize these cells to chemotherapeutic agents like cisplatin. This suggests potential for combination therapies in oncology .
- Antimicrobial Testing : Compounds structurally similar to (4-Bromophenyl)methylamine have been tested against various bacterial strains, showing significant inhibition zones compared to control groups, highlighting their potential as antimicrobial agents.
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-ethoxyethanamine |
InChI |
InChI=1S/C11H16BrNO/c1-2-14-8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
KEULVRSARHRFKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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